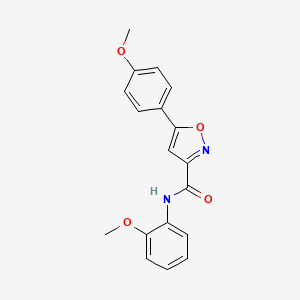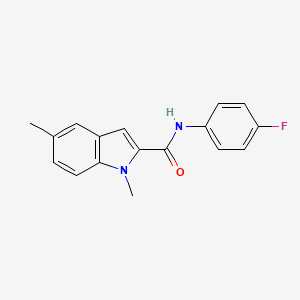
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic molecule that features multiple functional groups, including a benzodioxin ring, a benzothiazole ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and benzothiazole intermediates, followed by their coupling with an oxazole derivative. Common reagents and conditions used in these reactions include:
Benzodioxin synthesis: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Benzothiazole synthesis: Typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Oxazole synthesis: Often prepared via cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of nitro groups would produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
作用机制
The mechanism by which “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways involved could include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-thiazole-3-carboxamide
Uniqueness
The uniqueness of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C21H17N3O5S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O5S/c1-2-26-13-4-5-14-19(10-13)30-21(22-14)23-20(25)15-11-17(29-24-15)12-3-6-16-18(9-12)28-8-7-27-16/h3-6,9-11H,2,7-8H2,1H3,(H,22,23,25) |
InChI 键 |
GPWYLHYIMLPRCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5,9-Dimethyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11357556.png)
![3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11357557.png)
![2-(2,6-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11357560.png)

![2-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(3,4-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11357566.png)
![N-{4-[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11357572.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-tert-butylacetamide](/img/structure/B11357581.png)

![N-(4-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357593.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11357604.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11357608.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11357612.png)
![5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11357615.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357622.png)
